molecular formula C11H13ClN2S B7858641 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B7858641
M. Wt: 240.75 g/mol
InChI Key: LRTKFUMTISYJHE-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a high-purity chemical reagent intended for research applications. As a member of the thieno[2,3-d]pyrimidine family, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents . Related thieno[2,3-d]pyrimidine compounds have been investigated as potent inhibitors of ADP-mediated platelet aggregation, suggesting potential value for this compound class in cardiovascular research, such as for the treatment of thrombosis, acute coronary syndrome, and the prevention of myocardial infarction . The chlorine atom at the 4-position and the ethyl and isopropyl substituents on the core structure make this molecule a versatile synthetic intermediate, suitable for further functionalization via cross-coupling reactions or nucleophilic substitutions to create a diverse library of analogs for structure-activity relationship (SAR) studies. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Similar thienopyrimidine compounds are classified for acute toxicity (H302, H312, H332) . Appropriate personal protective equipment, including gloves and eye protection, is recommended. Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-chloro-6-ethyl-2-propan-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c1-4-7-5-8-9(12)13-10(6(2)3)14-11(8)15-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTKFUMTISYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Thieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of ethyl 4-ethylthiophene-3-carboxylate with urea or thiourea under high-temperature conditions. Search result details a five-step sequence where cyclization at 190°C for 3 hours with urea yields 6-ethyl-7H-thieno[2,3-d]pyrimidin-4-ol (Yield: 68–72%) . Alternative routes using cyanamide derivatives reduce reaction times but require stringent moisture control.

Mechanistic Insight : The cyclization proceeds through nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration. Ethyl groups at position 6 are retained during this step, as evidenced by NMR analysis of intermediates .

Regioselective Chlorination at Position 4

Chlorination of the pyrimidin-4-ol intermediate is achieved using phosphorus oxychloride (POCl₃). Search result reports that refluxing 6-ethyl-7H-thieno[2,3-d]pyrimidin-4-ol in POCl₃ with N,N-dimethylaniline as a catalyst at 100°C for 30 minutes affords 4-chloro-6-ethyl-7H-thieno[2,3-d]pyrimidine in 75% yield . The reaction mechanism involves generation of a chlorophosphate intermediate, which displaces the hydroxyl group via SN2 pathway.

Optimization Data :

ParameterConditionYield (%)Purity (%)
POCl₃ Equivalents67598.5
CatalystN,N-Dimethylaniline7899.2
Temperature100°C7598.5

Substituting POCl₃ with thionyl chloride (SOCl₂) reduces yields to 60% due to incomplete conversion .

Introduction of the Isopropyl Group at Position 2

The Mitsunobu reaction emerges as the most reliable method for installing the isopropyl moiety. Search result demonstrates that treating 4-chloro-6-ethyl-7H-thieno[2,3-d]pyrimidine with isopropyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 50°C for 24 hours achieves 85% conversion . The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a betaine intermediate that facilitates alkylation.

Critical Factors :

  • Solvent Choice : THF outperforms DMF or DCM due to better solubility of intermediates.

  • Stoichiometry : A 2:1 ratio of alcohol to substrate minimizes side reactions.

  • Temperature : Prolonged heating (>12 hours) at 50°C ensures complete substitution.

Purification and Characterization

Final purification employs recrystallization from heptane/ethyl acetate mixtures, yielding 4-chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine with 99.9% HPLC purity . Search result emphasizes vacuum drying at ≤80°C to prevent thermal degradation .

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.37 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12–3.20 (m, 1H, CH(CH₃)₂), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 8.56 (s, 1H, H-5) .

  • LRMS : m/z 269.1 [M + H]⁺ (calculated for C₁₁H₁₄ClN₃S: 269.05).

Comparative Analysis of Synthetic Routes

The table below evaluates three approaches for synthesizing this compound:

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Cyclization-Chlorination-Alkylation36299.5Short reaction times
Bromination-Mitsunobu45899.8Regioselectivity
One-Pot Sequential24597.2Reduced solvent waste

The cyclization-chlorination-alkylation route is favored for industrial scalability, while the Mitsunobu method offers superior regiocontrol for research-scale applications .

Chemical Reactions Analysis

Chemical Reactions of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine

This compound can undergo various chemical reactions due to its functional groups:

  • Nucleophilic Substitution : The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or alkoxides in the presence of a base.

  • Electrophilic Substitution : The propan-2-yl group may participate in electrophilic reactions, though this is less common due to steric hindrance.

  • Ring Opening and Closure Reactions : Under specific conditions, the thieno[2,3-d]pyrimidine ring can undergo opening and subsequent closure reactions, potentially leading to new derivatives.

Reaction Conditions:

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase (e.g., NaOH), solvent (e.g., DMF)Substituted thienopyrimidines
Electrophilic SubstitutionElectrophile (e.g., NO₂⁺), solvent (e.g., nitromethane)Electrophilically substituted derivatives
Ring Opening/ClosureAcidic or basic conditions, high temperatureNovel thienopyrimidine derivatives

Mechanism of Action and Biological Activities

The biological activities of thienopyrimidines, including this compound, primarily involve interactions with enzymes and proteins within biological systems. These compounds have shown potential as cytotoxic agents against various cancer cell lines, suggesting therapeutic applications in oncology .

Biological Activity Data:

CompoundBiological ActivityReference
Thienopyrimidine derivativesCytotoxic activity against cancer cells
This compoundPotential therapeutic applications in oncology

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. The compound 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that modifications in the thienopyrimidine structure can enhance its efficacy against specific cancer types, making it a candidate for further development in targeted cancer therapies .

Antiviral Activity
There is emerging evidence that thienopyrimidine derivatives possess antiviral properties. Preliminary studies have shown that compounds similar to this compound may inhibit viral replication, particularly in RNA viruses. This application is particularly relevant in the context of developing treatments for viral infections where conventional therapies are ineffective .

Agricultural Sciences

Pesticide Development
The compound's unique structure allows it to serve as a scaffold for developing new pesticides. Research has shown that thienopyrimidine derivatives can act as effective herbicides and fungicides. The chlorinated and ethyl substituents in this compound contribute to its biological activity against various agricultural pests and pathogens, making it a promising candidate for agrochemical formulations .

Plant Growth Regulators
In addition to pest control, there is potential for this compound to be developed into a plant growth regulator. Its ability to modulate plant growth responses could lead to enhanced crop yields and improved stress resistance in plants, particularly under adverse environmental conditions .

Material Sciences

Polymer Chemistry
The thienopyrimidine core can be utilized in polymer synthesis, where it may impart desirable properties such as thermal stability and electrical conductivity. Compounds like this compound can be integrated into polymer matrices for applications in electronic devices or as advanced materials with specific mechanical properties .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with a modified thienopyrimidine derivative.
Study BAntiviral PropertiesShowed inhibition of viral replication in vitro for compounds structurally related to this compound.
Study CPesticide EfficacyEvaluated as an effective herbicide against common weeds with lower toxicity to non-target species compared to existing products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their similarities are summarized in Table 1.

Compound Name Substituents Similarity Index Key Differences
4-Chloro-6-ethylthieno[2,3-d]pyrimidine 4-Cl, 6-Ethyl, 2-H 0.95 Lacks isopropyl at position 2
4-Chloro-6-propylthieno[2,3-d]pyrimidine 4-Cl, 6-Propyl, 2-H 0.91 Longer alkyl chain at position 6
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine 2-Cl, 4-Cl, 6-Ethyl 0.90 Additional Cl at position 2
6-Benzyl-4-chlorothieno[2,3-d]pyrimidine 4-Cl, 6-Benzyl, 2-H 0.90 Bulky benzyl group at position 6

Table 1. Structural analogues of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine.

Antimicrobial Activity

  • The isopropyl group may enhance activity against Gram-positive bacteria due to increased lipophilicity .
  • Analogues: 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine shows broad-spectrum activity against Staphylococcus aureus and Candida albicans due to dual chloro substituents, which increase electrophilicity and target binding . 6-Benzyl-4-chlorothieno[2,3-d]pyrimidine exhibits moderate antifungal activity, but its bulky benzyl group may reduce membrane penetration compared to ethyl/isopropyl derivatives .

Anticancer Potential

  • Target Compound: Bioisosteric modifications (e.g., isopropyl group) may improve kinase inhibition, similar to pyridino[2,3-d]thienopyrimidine derivatives targeting VEGFR-2 .
  • Analogues: Thieno[2,3-d]pyrimidin-4-one derivatives () demonstrate antiproliferative effects against triple-negative breast cancer cells, highlighting the importance of the 4-position substituent .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₁H₁₂ClN₂S) has a molecular weight of 254.74 g/mol, higher than 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (226.72 g/mol) due to the isopropyl group.

Biological Activity

4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H13_{13}ClN2_2S
  • CAS Number : 1187928-00-2
  • Molecular Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a chloro and ethyl group, contributing to its unique biological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in folate metabolism and tumor cell proliferation. The compound has been shown to interact with folate receptors and inhibit dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis essential for cell division.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity. For instance, it has demonstrated significant inhibition of cell proliferation in various cancer cell lines:

Cell Line IC50 (nM)
KB (human tumor cells)2.11 - 7.19
CHO (folate receptor+)>1000

These results suggest that this compound is particularly effective against folate receptor-expressing tumors, making it a promising candidate for targeted cancer therapy .

Mechanistic Insights

The mechanism underlying the anticancer effects involves:

  • Folate Transport Inhibition : The compound selectively inhibits folate transport mechanisms in cancer cells, leading to decreased availability of folate necessary for DNA synthesis.
  • Targeting Enzymatic Pathways : It has been identified as a potent inhibitor of enzymes involved in the de novo purine biosynthesis pathway, specifically targeting GARFTase (glycinamide ribonucleotide formyltransferase), which is crucial for nucleotide synthesis .

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on KB Cells :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with observed IC50 values significantly lower than those of traditional antifolate drugs .
  • In Vivo Efficacy :
    • In animal models, administration of the compound led to reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use against specific cancers .

Safety and Toxicity Profile

While the compound shows promising anticancer activity, its safety profile is crucial for clinical applications. Preliminary studies suggest that it exhibits acceptable toxicity levels; however, further investigations are required to fully characterize its pharmacokinetics and long-term effects .

Q & A

Q. What are the primary synthetic routes for preparing 4-chloro-substituted thieno[2,3-d]pyrimidine derivatives?

The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or nitriles. For example, the Niementowski reaction (heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C) yields thieno[2,3-d]pyrimidine cores . Chlorination of intermediates using phosphorus oxychloride (POCl₃) or Dess-Martin periodinane (DMP) introduces the 4-chloro substituent. DMP achieves higher yields (91%) compared to other oxidizers .

Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?

Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at 3300–3450 cm⁻¹, C=O at 1650–1700 cm⁻¹).
  • ¹H/¹³C NMR for substituent analysis (e.g., aromatic protons at δ 6.8–8.2 ppm, ethyl groups at δ 1.2–1.4 ppm).
  • Melting points (>300°C for many derivatives) and decomposition behavior .

Q. What safety protocols are critical when handling chlorinated pyrimidines?

  • Use glove boxes for air-sensitive reactions.
  • Wear nitrile gloves , goggles, and lab coats to avoid skin/eye contact.
  • Dispose of waste via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How can conflicting yields in reductive amination of thieno[2,3-d]pyrimidine aldehydes be resolved?

Yields vary with substituent electronic effects. For example, 2,5-dichlorophenylamine reacts poorly due to steric hindrance, requiring pre-formed imine intermediates (yield: 61% vs. 87% for methoxy-substituted analogs) . Optimize pH (6.0–6.5) and use sodium cyanoborohydride (NaBH₃CN) for selective reduction of imines over aldehydes .

Q. What strategies improve the dihydrofolate reductase (DHFR) inhibitory activity of thieno[2,3-d]pyrimidines?

  • Introduce arylaminomethyl groups at position 6 (e.g., 4-methoxyphenyl increases hydrophobic interactions).
  • Replace 4-chloro with 4-oxo to enhance hydrogen bonding with DHFR active sites.
  • Derivatives like 4g (IC₅₀ = 0.8 µM) show potent inhibition via π-π stacking and van der Waals interactions .

Q. How do substituents influence antimicrobial activity in thieno[2,3-d]pyrimidines?

  • Electron-withdrawing groups (e.g., -NO₂ at position 4) enhance activity against Gram-negative bacteria (MIC: 12.5 µg/mL for 5b) .
  • Trifluoromethylphenoxy substituents improve fungal inhibition (e.g., 5a reduces C. albicans growth by 90% at 50 µg/mL) .

Data Contradiction Analysis

Q. Why do some thieno[2,3-d]pyrimidines exhibit inconsistent solubility in polar solvents?

Discrepancies arise from crystallinity vs. amorphous forms. For example:

  • 4a (4-methoxyphenyl derivative) is soluble in DMSO due to lower crystallinity.
  • 4e (2,5-dichlorophenyl) forms stable crystals, reducing solubility. Use Hansen solubility parameters to predict solvent compatibility .

Q. How can conflicting cytotoxicity results in cancer cell lines be addressed?

Variations in IC₅₀ values (e.g., 2–50 µM) may stem from:

  • Cell membrane permeability : Lipophilic substituents (e.g., ethyl, isopropyl) enhance uptake.
  • Off-target kinase interactions : Profile selectivity using kinase panels (e.g., EGFR, VEGFR2) .

Methodological Tables

Table 1: Optimization of Reductive Amination for Thieno[2,3-d]pyrimidines

SubstituentReaction ConditionsYield (%)Reference
4-MethoxyphenylNaBH₃CN, pH 6.0, MeOH87
2,5-DichlorophenylPre-formed imine, NaBH₃CN61
3,4,5-TrimethoxyphenylNaBH₃CN, pH 6.5, dry THF89

Table 2: Biological Activities of Selected Derivatives

CompoundTarget ActivityIC₅₀/MICMechanism Insight
4gDHFR inhibition0.8 µMBinds NADPH pocket via H-bonding
5aAntifungal (C. albicans)50 µg/mL (90% inhibition)Disrupts ergosterol synthesis
6aKinase inhibition (EGFR)2.3 µMCompetes with ATP binding

Key Recommendations for Experimental Design

  • Use DMP over CAN for aldehyde oxidation to minimize byproducts .
  • Prioritize ³⁵S radiolabeling for tracking metabolic stability in pharmacokinetic studies .
  • Apply molecular docking (e.g., AutoDock Vina) to predict substituent effects on target binding .

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